Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate
Description
Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with oxadiazole and pyridine moieties. Its structural complexity arises from the integration of multiple pharmacophoric groups: the pyrrole ring (a common scaffold in medicinal chemistry), the 1,3,4-oxadiazole (known for antimicrobial and antitumor properties), and the pyridine unit (often associated with hydrogen-bonding interactions in biological systems).
Properties
CAS No. |
785711-83-3 |
|---|---|
Molecular Formula |
C18H18N4O4S |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
ethyl 2,4-dimethyl-5-[2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H18N4O4S/c1-4-25-17(24)14-10(2)15(20-11(14)3)13(23)9-27-18-22-21-16(26-18)12-5-7-19-8-6-12/h5-8,20H,4,9H2,1-3H3 |
InChI Key |
BGTOQYXRUVZDFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Oxadiazole Moiety: The oxadiazole ring can be introduced through the reaction of a hydrazide with an appropriate carboxylic acid derivative, followed by cyclization.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrrole and oxadiazole rings.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., HCl, NaOH) can be employed for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound’s potential biological activity can be explored for use as a pharmaceutical lead compound. Its structure suggests it could interact with various biological targets.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2,4-dimethyl-5-(2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)-1H-pyrrole-3-carboxylate would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The pyridinyl-oxadiazole moiety might bind to specific sites on proteins, altering their function. The ester group could also be hydrolyzed in vivo, releasing the active carboxylic acid form of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to the absence of direct data on Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate in the provided evidence, the following comparison is extrapolated from structural analogs and related heterocyclic systems.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity : The target compound’s combination of pyrrole, oxadiazole, and pyridine is distinct from simpler analogs like standalone oxadiazoles or pyrroles. This multi-heterocyclic architecture may enhance binding affinity to biological targets, as seen in kinase inhibitors .
Synthetic Accessibility : Unlike natural products such as Zygocaperoside (isolated from plants), the target compound is likely synthetic, enabling scalable modifications for structure-activity relationship (SAR) studies.
Spectroscopic Characterization : While Isorhamnetin-3-O-glycoside was validated via NMR/UV (Table 1, ), the target compound’s characterization would require similar techniques (e.g., 1H-NMR for methyl/ethyl groups, 13C-NMR for carbonyl signals).
Biological Potential: Oxadiazole-pyrrole hybrids are under investigation for antimicrobial and anticancer activities. For example, 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives show MIC values of 2–8 µg/mL against S. aureus , suggesting the target compound may share comparable efficacy.
Biological Activity
Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antimicrobial and cytotoxic effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 386.42 g/mol. The structure features a pyrrole core substituted with various functional groups that are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the pyrrole and oxadiazole moieties. Specifically, derivatives of 2,5-dimethylpyrrole have shown significant activity against Mycobacterium tuberculosis (M. tuberculosis) and other pathogenic bacteria.
-
Antitubercular Effects :
- A study investigated the antitubercular properties of various 2,5-dimethylpyrrole derivatives. It was found that certain analogues exhibited potent inhibitory effects against both wild-type and multidrug-resistant strains of M. tuberculosis. For example, compounds like 5n and 5q demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL against M. tuberculosis, indicating strong bactericidal activity .
- Cytotoxicity Profiles :
| Compound | MIC (µg/mL) | SI (Macrophages) | SI (Fibroblasts) |
|---|---|---|---|
| 5n | <1 | Not reported | Not reported |
| 5q | <1 | Not reported | Not reported |
| 5r | <1 | 144.86 | 177.29 |
The mechanism through which these compounds exert their effects often involves interaction with specific bacterial targets. Computational docking studies suggest that the new pyrroles bind effectively to the MmpL3 protein in M. tuberculosis, a critical component for mycobacterial cell wall synthesis . This binding is essential for disrupting bacterial function and inhibiting growth.
Study on Antitubercular Activity
A notable study conducted by Castagnolo et al. explored the chemical space around the 2,5-dimethylpyrrole scaffold to identify new derivatives capable of combating tuberculosis . The research involved:
- Synthesis : New derivatives were synthesized and screened for activity.
- Results : Several compounds displayed promising results with low MIC values and high selectivity indices against human cells.
Cytotoxicity Assessment
Another study assessed cytotoxicity using human pulmonary fibroblasts and murine macrophages to determine the safety profile of these compounds . Results indicated that while some derivatives were effective against M. tuberculosis, they also exhibited low toxicity towards human cells, making them suitable candidates for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
